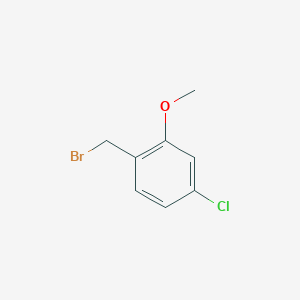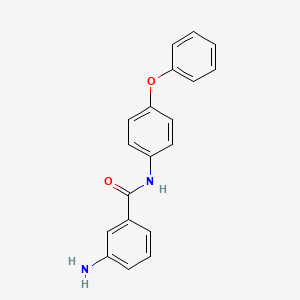
3-Amino-N-(4-phenoxyphenyl)benzamide
Descripción general
Descripción
3-Amino-N-(4-phenoxyphenyl)benzamide (3-APB) is a synthetic compound belonging to the class of benzamides. It is a white crystalline solid that is soluble in water and has a molecular weight of 286.35 g/mol. 3-APB is primarily used as an intermediate in the synthesis of other compounds. It is also used in scientific research as a tool to investigate the effects of certain compounds on biological systems.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Amino-substituted benzamide derivatives, including compounds like 3-Amino-N-(4-phenoxyphenyl)benzamide, have been studied for their capacity to act as powerful antioxidants. These compounds can scavenge free radicals, and their electrochemical oxidation mechanisms are crucial for understanding this antioxidant activity. Various amino-substituted derivatives have been analyzed, showing differing levels of antioxidant capabilities based on their oxidation potentials. This implies that these benzamides could be potential candidates for antioxidant applications (Jovanović et al., 2020).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. Understanding the chemical reactions and pathways for synthesizing these benzamides is critical for their potential applications in various biological and medicinal fields (Singh et al., 2017).
Insecticide Potential
Research has identified certain benzamide derivatives as effective inhibitors of mosquito development. Compounds like SIR-8514 and SIR-6874 have shown significant inhibitory effects on mosquito larvae, suggesting that similar compounds, possibly including this compound, might offer potential for controlling larval populations of various mosquito species. These findings highlight the potential use of benzamides in insect control and management (Schaefer et al., 1978).
Electrochemical Behavior
The electrochemical behavior of novel optically active poly(amide-imide)s based on natural amino acids has been studied. This research indicates that the presence of specific groups in the structure of these polymers, which could include benzamide derivatives like this compound, affects their electrochemical properties. Such studies are vital for applications in materials science, particularly in the development of new polymers with specific electrochemical characteristics (Mallakpour et al., 2011).
Molecular Structure Analysis
A detailed analysis of the molecular structure of related compounds, such as 2-amino-N-(2-hydroxyphenyl)benzamide, has revealed insights into their bonding and interactions. These studies provide a deep understanding of the inductive and supramolecular effects in benzamides, which can be instrumental in predicting and manipulating the properties of related compounds for various applications (Haller et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various benzamide derivatives, including those with potential antimicrobial and anticonvulsant activities, have been extensively studied. These compounds are synthesized using different chemical processes and tested for their effectiveness in various biological applications, providing a foundation for the potential use of this compound in similar contexts (Saeed et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUIXJMPURHJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



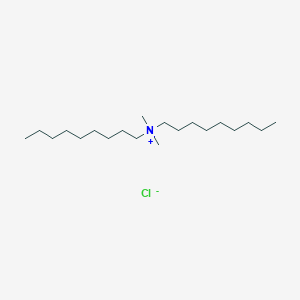
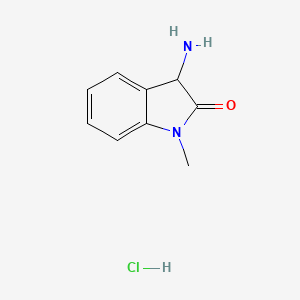
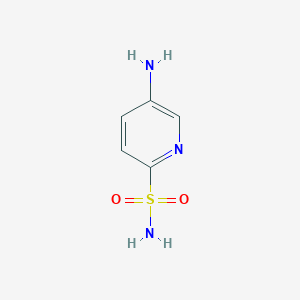



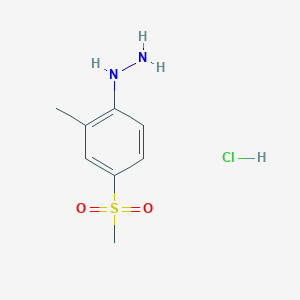

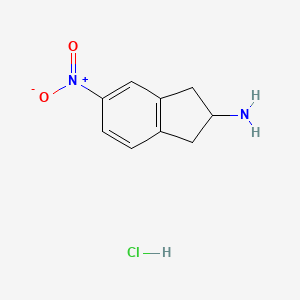
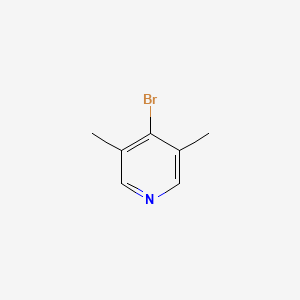

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
